| Derivative Name | CAS Number | Molecular Weight (g/mol) | Molecular Formula | S-Protecting Group | Key Characteristics & Applications |
|---|---|---|---|---|---|
| Fmoc-Cys(Trt)-OH [1] | 103213-32-7 | 585.71 | C₃₇H₃₁NO₄S | Trityl (Trt) | Standard protection for Fmoc/tBu SPPS; removed with 95% TFA; excellent synthesis characteristics [1] [2]. |
| Fmoc-L-Cys(Mmt)-OH [3] | 177582-21-7 | 615.73 | C₃₈H₃₃NO₅S | p-Methoxytrityl (Mmt) | Very acid-labile; allows for highly selective deprotection in the presence of Trt; ideal for orthogonal synthesis [4]. |
| Fmoc-Cys(Acm)-OH [2] | Information Missing | Information Missing | Information Missing | Acetamidomethyl (Acm) | Orthogonal to acid-labile groups; removed by iodine to form disulfide bonds directly; lower racemization during coupling [4] [2]. |
The synthesis of cysteine-containing peptides requires careful selection of protecting groups and handling to avoid side reactions.
This protocol outlines the standard cycle for chain assembly on solid support [5]:
The following diagrams illustrate the key logical pathways for peptide assembly and the selective deprotection strategies enabled by different cysteine protecting groups.
General Fmoc-SPPS workflow for cysteine-containing peptides.
Orthogonal strategy for forming multiple disulfide bonds.
This compound (CAS 138021-87-1) represents a specialized cysteine derivative that plays a critical role in modern solid-phase peptide synthesis (SPPS), particularly for applications requiring thioether stability or specific post-translational modifications. This protected amino acid derivative features the 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amine functionality while incorporating a methyl group attached to the sulfur atom of cysteine's side chain, creating a stable thioether linkage that resists oxidation during synthesis. The strategic implementation of S-methyl cysteine protection addresses one of the most significant challenges in peptide chemistry: the controlled manipulation of cysteine residues that would otherwise be susceptible to various side reactions, including premature disulfide bond formation, oxidation to sulfonic acids, or β-elimination under basic conditions. For researchers working with cysteine-rich peptides or those requiring specific disulfide patterning, this compound provides a valuable tool that enhances synthetic flexibility while maintaining the orthogonal deprotection capabilities essential for Fmoc-based strategies [1].
The incorporation of S-methyl cysteine protection aligns with the broader orthogonal protection strategy that underpins modern Fmoc-SPPS methodology, where different classes of protecting groups are removed by distinct chemical mechanisms without interfering with one another. Unlike acid-labile trityl-based cysteine protections or acetamidomethyl (Acm) groups requiring heavy metals for removal, the S-methyl group offers unique stability across diverse conditions while still enabling eventual conversion to free thiols when needed through specialized reduction protocols. This derivative has found particular utility in the synthesis of complex peptide architectures including cyclic peptides, lanthipeptides, and other therapeutics where precise control over cysteine reactivity is essential for biological function. Additionally, the growing interest in cysteine mimetics for structure-activity relationship studies and metabolic stabilization of peptide therapeutics has further expanded the applications of this versatile building block in both academic and industrial settings [2] [1].
This compound possesses distinct molecular characteristics that make it particularly valuable for peptide synthesis applications. With a molecular formula of C19H19NO4S and a molecular weight of 357.42 g/mol, this derivative maintains the core structure of cysteine while incorporating specific protecting groups that alter its reactivity profile. The compound is commercially available with a purity of ≥98%, ensuring reliable performance in synthetic applications. The S-methyl group creates a stable thioether linkage that differs significantly from the more labile protections used in standard cysteine derivatives, providing enhanced resistance to both acidic and basic conditions encountered during standard Fmoc-SPPS protocols [1].
The structural configuration of this compound combines the base-labile Fmoc protection on the alpha-amine with the permanent thioether protection on the sulfur atom, creating a dual-protection scheme that requires different strategies for deprotection depending on the desired final product. The molecular structure maintains the chiral integrity of the L-cysteine backbone while introducing the methyl group on the sulfur atom, which significantly increases the hydrophobic character of the molecule compared to unprotected cysteine or those with standard acid-labile protections. This altered hydrophobicity can actually improve the solubility properties during coupling steps in non-polar solvents and potentially reduce intermolecular aggregation that often plagues the synthesis of cysteine-rich peptides. The table below summarizes the key properties of this compound in comparison to other common cysteine protecting groups [2] [1]:
Table 1: Comparative Properties of Fmoc-Cysteine Derivatives
| Protecting Group | Chemical Structure | Deprotection Conditions | Stability During Fmoc SPPS | Common Applications |
|---|---|---|---|---|
| S-methyl | Thioether | Strong nucleophiles, reducing agents | Excellent stability to TFA, piperidine | Thioether bridges, methylation studies, stable cysteine mimics |
| Trityl (Trt) | Trityl-thioether | Standard TFA cleavage | Labile to TFA | Standard free thiol formation, straightforward deprotection |
| Acetamidomethyl (Acm) | Acetamidomethyl | Heavy metals (Hg, Ag) or iodine oxidation | Stable to TFA and piperidine | Orthogonal disulfide formation, stable during processing |
| t-Butylthio (StBu) | t-Butyl disulfide | Phosphines or thiols | Stable to TFA and piperidine | Orthogonal deprotection, on-resin disulfide formation |
| Tetrahydropyranyl (Thp) | Tetrahydropyranyl | Standard TFA cleavage | Moderate stability to dilute acid | Reduced racemization, alternative to Trt |
The steric and electronic properties imparted by the S-methyl group significantly influence the coupling efficiency and potential side reactions during peptide synthesis. Unlike more bulky trityl-based protections, the methyl group presents minimal steric hindrance during amide bond formation, potentially improving coupling kinetics while still providing sufficient protection of the sulfur atom. However, the electron-donating nature of the methyl group can slightly influence the acidity of the alpha-proton, requiring attention to potential racemization risk during activation and coupling steps. This necessitates the use of coupling conditions that minimize base exposure, such as those employing DIPCDI/Oxyma or preformed symmetrical anhydrides, which have been shown to reduce racemization in sensitive cysteine derivatives [2].
The implementation of This compound in SPPS offers several distinct strategic advantages that address specific challenges in peptide chemistry. The most significant benefit lies in the complete elimination of sulfur oxidation or disulfide scrambling during the synthesis process, as the thioether bond is inherently stable under standard Fmoc deprotection and resin cleavage conditions. This stability proves particularly valuable when synthesizing cysteine-rich peptides or those containing multiple redox-sensitive residues, where maintaining specific oxidation states throughout the synthetic process is essential for obtaining the desired product. Furthermore, unlike acid-labile protections such as Trt or Thp groups that require careful scavenger selection to prevent cation-induced side reactions, the S-methyl group remains entirely inert to Lewis acids and carbocation scavengers, simplifying the cleavage cocktail formulation and reducing the risk of modification of other sensitive residues like tryptophan or methionine [2] [1].
Another significant advantage emerges in the context of orthogonal disulfide formation strategies, particularly when combined with other cysteine protecting groups. While the S-methyl group itself is not typically used in standard orthogonal schemes due to the harsh conditions required for its removal, it provides a perfectly stable protection that withstands the conditions needed to remove more labile groups like Mmt or Acm. This enables sophisticated disulfide patterning in complex peptides containing multiple cysteine pairs, where the S-methyl protected residues can serve as permanent thioether mimics or be selectively deprotected at a later stage under specific conditions. Additionally, the incorporation of S-methyl cysteine directly produces non-reducible cysteine analogs that are valuable for structure-function studies, metabolic stabilization of therapeutic peptides, and the creation of protease-resistant analogs, eliminating the need for post-synthetic modification steps that often proceed with variable efficiency [2].
Table 2: Strategic Advantages and Limitations of this compound
| Strategic Aspect | Advantage | Consideration | Recommended Application Context |
|---|---|---|---|
| Synthetic Stability | Complete resistance to oxidation, disulfide scrambling during synthesis | Requires strong nucleophiles or reducing agents for deprotection | Synthesis of oxidation-sensitive peptides, cysteine-rich sequences |
| Orthogonal Protection | Stable to TFA, piperidine, and heavy metal-based deprotection | Not selectively removable in standard orthogonal schemes | Permanent cysteine protection, thioether bridge formation |
| Steric Profile | Minimal steric hindrance during coupling | Altered electronic properties may influence racemization | Sequences requiring high coupling efficiency, sterically constrained peptides |
| Post-Synthetic Modification | Serves as non-reducible cysteine mimic | Limited conversion to free thiol when needed | Metabolic stabilization, structure-activity relationship studies |
| Cleavage Conditions | Compatible with all standard scavenger systems | Not removed during standard TFA cleavage | Sequences containing other acid-sensitive modifications or protections |
The unique stability profile of this compound also enables novel synthetic strategies that are challenging with standard cysteine protections. For example, in the synthesis of cyclic peptides via intramolecular disulfide formation, S-methyl protected residues can serve as permanent non-participating cysteine analogs that allow specific regiocontrol over which cysteine pairs form disulfide bonds. Similarly, in the construction of branched peptide architectures or peptide conjugates, the stable thioether linkage can function as a synthetic handle for further elaboration after complete deprotection of other functional groups. The growing interest in lanthipeptide synthesis and other post-translationally modified peptides has further expanded the utility of S-methyl cysteine as both a stable protection strategy and a mimic of natural thioether bridges found in these specialized peptide classes [1].
The successful incorporation of This compound into peptide sequences begins with proper resin selection and handling. For standard peptide acid synthesis, 2-chlorotrityl chloride resin is strongly recommended, especially when cysteine derivatives are positioned at the C-terminus, as it minimizes epimerization and prevents the formation of β-piperidinylalanine side products that can occur with Wang-type resins. The loading procedure involves swelling the resin in dry DCM for 30 minutes, then reacting with this compound (typically 1.2-1.5 equivalents relative to resin loading capacity) in the presence of a base such as DIEA (2.0-4.0 equivalents) in dry DCM for 1-2 hours. The remaining unreacted chloride sites are then capped using a mixture of DCM/MeOH/DIEA (80:15:5) for 20 minutes, followed by thorough washing with DCM and DMF. For peptide amide synthesis, Rink amide resin provides excellent results, with loading performed similarly using this compound in the presence of coupling reagents such as HBTU/HOBt or DIC/Oxyma in DMF [2] [3].
The stepwise assembly of the peptide chain follows standard Fmoc-SPPS protocols with specific considerations for the S-methyl cysteine residue. Fmoc deprotection is typically performed using 20-30% piperidine in DMF (1 × 2-3 minutes and 1 × 8-10 minutes) with thorough DMF washing between deprotection steps. The incorporation of this compound itself requires careful selection of coupling conditions to minimize racemization, which can be more pronounced with cysteine derivatives compared to other amino acids. The most effective activation methods employ DIPCDI/Oxyma Pure (0.9 M Oxyma in DMF with 1.0 M DIPCDI in DCM, 4:1 v/v, 4-5 equivalents) or preformed symmetrical anhydrides, which provide excellent coupling efficiency while maintaining low racemization levels (typically <1%). Coupling reactions should be monitored using standard qualitative tests (ninhydrin, chloranil) or quantitative methods, with double couplings recommended for challenging sequences or when incorporating after sterically hindered residues. The complete synthetic workflow from resin preparation to final cleavage can be visualized in the following diagram:
The cleavage and global deprotection of peptides containing S-methyl-L-cysteine follows standard protocols, with the important note that the S-methyl group remains intact under these conditions. The recommended cleavage cocktail for most applications is TFA/water/TIS (95:2.5:2.5 v/v/v), which effectively removes all standard acid-labile protecting groups while providing efficient scavenging of reactive species. For peptides containing multiple hydrophobic residues or those prone to aggregation, the addition of phenol (2-5%) or EDT (1-3%) can improve cleavage efficiency and reduce side reactions. The cleavage reaction is typically performed for 2-4 hours at room temperature using approximately 10-20 mL of cocktail per gram of resin, with gentle agitation to ensure thorough mixing. Following cleavage, the peptide is precipitated by filtering the cleavage mixture into cold methyl tert-butyl ether (approximately 10 volumes relative to the cleavage volume), collected by centrifugation, and washed multiple times with fresh ether to remove residual scavengers and cleavage byproducts [2] [3].
It is crucial to recognize that the S-methyl protection will remain intact following standard cleavage conditions, yielding peptides with permanent thioether modifications at cysteine positions. If conversion to free thiols is required, specialized reductive demethylation procedures must be employed after purification. The most common method involves treatment with mercaptoethanol (20-50 equivalents per S-methyl group) in strongly basic conditions (pH > 10) or using metal-assisted demethylation with nickel boride or similar reagents, though these methods often proceed with variable efficiency and require careful optimization. For this reason, the decision to incorporate S-methyl cysteine should be made with clear intent regarding the desired final product, as efficient deprotection to free thiols remains challenging and may not be suitable for all applications. When free thiols are required, alternative protections such as Trt or Thp offer more straightforward deprotection pathways, though they lack the superior stability of the S-methyl group during synthesis [2] [1].
The implementation of disulfide bond formation in peptides containing S-methyl-L-cysteine requires specialized strategies due to the stability of the thioether linkage. For peptides where only select cysteine residues should form disulfide bonds while others remain permanently protected as thioethers, the S-methyl group provides an ideal non-participating protection that survives standard disulfide formation conditions. The most common approach for regioselective disulfide formation involves incorporating orthogonal cysteine protections (such as Acm, Mmt, or StBu) alongside S-methyl cysteine residues, allowing stepwise formation of multiple disulfide bonds. For the initial disulfide formation, the peptide is typically dissolved in a volatile buffer such as 0.1 M ammonium bicarbonate (pH 7.5-8.5) at concentrations of 0.1-1.0 mg/mL, with gentle stirring and air oxidation over 12-48 hours. For more efficient oxidation, particularly with poorly soluble peptides, the addition of redox-shuttling systems such as reduced and oxidized glutathione (1-10 mM and 0.1-1 mM respectively) in pH 7.5-8.5 buffer can significantly improve folding efficiency and kinetics [2] [3].
For applications requiring complete disulfide formation without permanent thioether protection, S-methyl cysteine is generally not the appropriate choice unless followed by demanding deprotection conditions. However, in cases where only temporary stabilization during synthesis is needed, demethylation strategies can be attempted prior to disulfide formation. The most viable approach involves treatment with metal complexes such as nickel boride generated in situ from nickel chloride and sodium borohydride in methanol/water mixtures, though these conditions are harsh and may not be compatible with all peptide sequences. Alternatively, radical-induced demethylation using methods such as photolysis with riboflavin or other photosensitizers has shown promise in specific cases, though general protocols remain underdeveloped. The table below compares common disulfide formation methods applicable to peptides containing S-methyl protected cysteines:
Table 3: Disulfide Formation Methods for Peptides Containing S-Methyl Cysteine
| Method | Chemical Basis | Compatibility with S-Methyl | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Air Oxidation | Molecular oxygen as oxidant | Full compatibility | 0.1-1.0 mg/mL peptide in pH 7.5-8.5 buffer, 12-48 hours | Simple, no additional reagents | Slow, inefficient for poorly soluble peptides |
| Glutathione Redox | Equilibrium between reduced and oxidized glutathione | Full compatibility | 1-10 mM GSH, 0.1-1 mM GSSG in pH 7.5-8.5 buffer, 6-24 hours | Efficient, mimics biological folding | Requires removal of small molecule additives |
| DMSO Oxidation | Dimethyl sulfoxide as oxidant | Full compatibility | 5-20% DMSO in aqueous or aqueous/organic solvent, 2-12 hours | Rapid, works at lower pH | May cause oxidation of other residues (Met, Trp) |
| Metal-Assisted Demethylation/ Oxidation | Sequential deprotection and oxidation | Requires deprotection step | Nickel boride or similar for demethylation followed by standard oxidation | Converts S-methyl to free thiol | Harsh conditions, variable efficiency, potential side reactions |
An emerging strategy for complex disulfide patterning combines S-methyl cysteine with other orthogonal protections to achieve specific connectivity. For example, in three-disulfide peptides, two disulfides can be formed sequentially using standard orthogonal protections (Acm/Mmt), while the S-methyl group permanently blocks the third cysteine pair from participation, creating a disulfide-deficient analog for structure-activity studies. Similarly, in the synthesis of lanthipeptide analogs or other thioether-bridged peptides, the S-methyl group can serve as a non-native bridge that mimics the natural thioether linkage while providing enhanced stability to reduction. These sophisticated applications highlight the unique value of S-methyl cysteine in peptide engineering, particularly for therapeutic applications where precise control over disulfide connectivity and stability is crucial for biological activity and pharmacological properties [2] [3] [1].
The synthesis of peptides containing This compound can present specific challenges that require targeted troubleshooting approaches. One of the most significant issues is potential racemization during coupling, as cysteine derivatives are particularly prone to base-induced epimerization. This problem is especially acute when using strong activating agents like HBTU with high concentrations of tertiary amine bases, and is further exacerbated by microwave heating or pre-activation protocols. To minimize racemization, employ DIPCDI/Oxyma Pure activation systems, which maintain acidic to neutral pH conditions throughout the coupling process and typically reduce racemization to <1% compared to 3-8% with base-mediated coupling methods. Additionally, when S-methyl cysteine is positioned at the C-terminus, special attention must be paid to resin selection, as standard Wang-type resins can promote both epimerization and the formation of β-piperidinylalanine side products during repeated piperidine treatments. The use of trityl-type resins such as 2-chlorotrityl chloride resin or NovaSyn TGT resin significantly reduces these side reactions and is strongly recommended for sequences with C-terminal cysteine placements [2].
Another common challenge involves the characterization and analysis of S-methyl cysteine-containing peptides, as the thioether modification alters the mass and fragmentation pattern compared to standard cysteine or cystine residues. The S-methyl group adds 14 Da per modification to the peptide mass, which must be accounted for in mass spectrometric analysis. Additionally, the lack of free thiol functionality prevents standard thiol-specific modification or labeling, complicating certain analytical approaches. For purification challenges arising from altered hydrophobicity, adjusting the mobile phase composition to include ion-pairing reagents such as 0.1% TFA for basic peptides or ammonium bicarbonate for acidic peptides can improve resolution. When incomplete coupling is suspected at S-methyl cysteine positions, the use of double coupling protocols with different activation mechanisms (e.g., initial DIC/Oxyma coupling followed by HATU/DIEA if needed) can improve incorporation efficiency without excessive racemization risk. For sequences prone to aggregation that resist standard coupling conditions, incorporating backbone protection strategies or using strong dipolar aprotic solvents like NMP or DMPU as alternatives to DMF may improve solvation and coupling efficiency [2] [3].
This compound finds diverse applications across multiple research domains, leveraging its unique stability and chemical properties. In peptide therapeutics development, it serves as a valuable tool for creating stabilized analogs of native peptides, where the replacement of disulfide bonds with non-reducible thioether linkages enhances metabolic stability while maintaining conformational restraint. This approach has been particularly successful in the design of oxidation-resistant hormone analogs and protease inhibitors, where the native disulfide bonds represent points of metabolic vulnerability. Additionally, in the construction of multivalent peptide conjugates and peptide-drug conjugates, S-methyl cysteine provides a stable anchor point for covalent attachment without the redox sensitivity associated with disulfide linkages. The non-reducible nature of the thioether bond also makes it ideal for applications in bioconjugation chemistry, where cysteine residues are commonly used as specific attachment sites for fluorophores, polyethylene glycol chains, or other functional moieties—the S-methyl protection ensures these modifications remain stable throughout storage and administration [1].
In materials science, this compound plays a significant role in the design of self-assembling peptides for nanotechnology applications. The controlled placement of hydrophobic thioether modifications influences the supramolecular assembly of peptide structures, enabling the formation of nanofibers, hydrogels, and other architectures with tailored mechanical properties. The stability of the thioether linkage under physiological conditions makes it particularly valuable for biomedical materials that must maintain integrity in reducing environments where disulfide bonds might cleave. Furthermore, in chemical biology research, S-methyl cysteine serves as an isosteric replacement for methionine in studies of protein methylation and repair, and as a stable mimic of post-translationally modified cysteine residues in studies of sulfenic acid modifications or persulfide formation. The ability to incorporate this non-canonical amino acid site-specifically through SPPS enables precise structure-function studies that would be challenging using biological expression systems [1].
This compound represents a specialized yet valuable tool in the peptide chemist's arsenal, offering unique advantages for synthetic applications requiring enhanced stability toward oxidative and acidic conditions. Its complete resistance to standard Fmoc-SPPS deprotection conditions makes it particularly suitable for complex, multi-step syntheses where conventional cysteine protections might prove labile or require additional orthogonal deprotection steps. While the permanent nature of the thioether modification limits its utility in applications requiring eventual free thiol generation, it provides an ideal solution for creating stable cysteine analogs for structure-activity relationship studies, metabolic stabilization of therapeutic peptides, and materials science applications. The ongoing development of more efficient deprotection methods may further expand the utility of this derivative, potentially bridging the gap between permanent protection and convertible functionality. As peptide therapeutics continue to advance toward more complex molecular architectures with specific structural constraints, specialized building blocks like this compound will play an increasingly important role in enabling these synthetic achievements [2] [1].
In Solid-Phase Peptide Synthesis (SPPS), protecting the reactive cysteine thiol side chain is crucial to prevent unwanted side reactions, such as oxidation or alkylation, which could lead to incorrect disulfide bond formation or other impurities [1]. The choice of protecting group is paramount and depends on the desired final peptide structure and synthesis strategy [2].
The Fmoc group itself protects the alpha-amino group of the amino acid and is removed with a base like piperidine during each synthesis cycle [3] [4]. The "Me" in Fmoc-Cys(Me)-OH refers to a methyl group protecting the sulfur atom of cysteine, forming a stable thioether. This group is typically stable to the acidic conditions (e.g., TFA) used for final peptide cleavage and global deprotection [1].
The following diagram outlines the standard workflow for incorporating a protected cysteine, which would apply to Fmoc-Cys(Me)-OH.
To contextualize the S-Me group, the table below summarizes more common cysteine protecting groups used in Fmoc-SPPS, as mentioned in the search results. The S-Me group is notable for its high acid stability, which is both an advantage and a limitation.
| Protecting Group | Deprotection Conditions | Key Characteristics & Applications |
|---|---|---|
| Trt (Trityl) | 95% TFA [4] | Acid-labile; standard for free thiols; cost-effective [2]. |
| Acm (Acetamidomethyl) | Metal ions (e.g., Hg(II), Ag(I)) [2] | Orthogonal to acid-labile groups; used for selective disulfide formation [1]. |
| StBu (tert-Butylthio) | Reducing agents (e.g., DTT, TCEP) [2] | Orthogonal to acid-labile groups; enables on-resin disulfide formation [5]. |
| S-Me (Methyl) | Not directly specified (typically strong conditions) | Forms a stable thioether; used to mimic methionine or study methylation; not removed by standard TFA cleavage [1]. |
Based on general Fmoc-SPPS principles and information on cysteine handling:
This compound (chemical name: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-methyl-L-cysteine; CAS: 138021-87-1) is a specialized cysteine derivative that plays a critical role in modern peptide-based drug development. This compound features a dual-protection strategy with an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and a methyl group protecting the thiol side chain. The molecular formula is C₁₉H₁₉NO₄S with a molecular weight of 357.42 g/mol. [1] [2] [3]
The structural configuration of this compound makes it particularly valuable in solid-phase peptide synthesis (SPPS), where it serves as a key building block for introducing modified cysteine residues into peptide sequences. The methyl protection on the sulfur atom provides enhanced stability against unwanted oxidation and side reactions during peptide chain assembly, while maintaining the ability to participate in specific molecular interactions crucial for biological activity. [2] [4]
Targeted Enzyme Modulation: this compound serves as a structural component in developing cysteine protease inhibitors. These enzymes, including cathepsins, play significant roles in various disease pathways such as cancer metastasis, inflammatory disorders, and parasitic infections. The methyl-protected cysteine residue can mimic the natural substrate's structure while resisting enzymatic cleavage, thereby creating effective inhibitory compounds. [5]
Mechanistic Insights: Cysteine proteases utilize a catalytic dyad involving a cysteine thiol group that attacks peptide bonds. Incorporation of S-methyl-cysteine creates peptides that occupy the active site without undergoing hydrolysis, effectively blocking the enzyme's activity. This mechanism is particularly valuable in developing therapeutic agents for conditions characterized by excessive proteolytic activity. [5]
Biomimetic Applications: The sulfur atom in this compound, while protected, can be strategically deprotected to participate in metal-coordination complexes. This property enables researchers to create peptide models that mimic natural metal-binding sites in proteins, such as zinc fingers, iron-sulfur clusters, and copper-binding domains. These models facilitate the study of electron transfer processes and oxidative stress responses relevant to neurodegenerative diseases and aging. [2]
Redox Chemistry Investigations: The protected thioether moiety can be converted to functionally active groups that participate in disulfide bond formation or sulfoxide chemistry, allowing researchers to design peptides that model cellular redox regulation systems. This application is particularly valuable for investigating the mechanisms of antioxidant enzymes and redox signaling molecules. [2] [6]
Nanostructure Design: this compound is utilized in the creation of self-assembling peptide systems that form nanofibers and hydrogels. The Fmoc group itself promotes π-π stacking interactions that drive self-assembly, while the methyl-cysteine moiety provides controlled hydrophobic interactions and protection against oxidation. These nanostructures can serve as advanced drug delivery platforms for controlled release applications. [2]
Stimuli-Responsive Materials: By incorporating S-methyl-cysteine residues into peptide sequences, researchers can design materials that respond to specific environmental triggers such as pH changes, enzymatic activity, or redox potential. These intelligent delivery systems can target therapeutics to specific tissues or cellular compartments, improving efficacy while reducing off-target effects. [2]
Table 1: Summary of Therapeutic Applications for this compound
| Application Area | Mechanism of Action | Therapeutic Relevance |
|---|---|---|
| Cysteine Protease Inhibition | Active site occupation and enzyme blocking | Cancer, inflammatory diseases, parasitic infections |
| Metal-Binding Studies | Coordination complex formation | Neurodegenerative disorders, oxidative stress conditions |
| Redox Mechanism Investigations | Disulfide bond formation and sulfoxide chemistry | Antioxidant development, cellular signaling studies |
| Self-Assembling Peptides | Nanostructure formation through molecular stacking | Drug delivery systems, tissue engineering |
Lot-Specific Analysis: this compound is commercially available in varying purity grades, with certified standards reaching ≥98% purity as confirmed by HPLC, TLC, and chiral analysis. The compound typically appears as a white to off-white powder with acceptable solubility in dimethylformamide (DMF), a common solvent for peptide synthesis. [2] [7] The optical rotation ranges between [a]D²⁰ = +12° to +18°, confirming its chiral integrity and enantiomeric purity (≥99.0%), which is critical for maintaining stereochemical consistency in therapeutic peptides. [7] [8]
Quality Verification: Each batch should be accompanied by a Certificate of Analysis (COA) providing lot-specific data. Researchers should verify identity through IR spectroscopy and assess purity through multiple chromatographic methods before use in critical synthetic applications. The presence of residual solvents such as ethyl acetate should be limited to ≤0.5%, and acetate content should not exceed 0.1% to prevent interference in coupling reactions. [7]
Optimal Preservation: To maintain stability and prevent decomposition, this compound should be stored desiccated at 2-8°C, protected from light. Under these conditions, the compound typically maintains stability for extended periods (12-24 months). Some suppliers recommend storage at -20°C for long-term preservation, particularly in high-humidity environments. [1] [3]
Stability Challenges: The Fmoc protecting group is susceptible to base-catalyzed decomposition, while the methyl thioether may oxidize to sulfoxide under strongly oxidizing conditions. Proper storage and handling are essential to maintain reagent integrity. The compound should be allowed to reach room temperature before opening containers to prevent moisture condensation, which could accelerate degradation. [4] [3]
Table 2: Physicochemical Properties of this compound
| Property | Specification | Analytical Method |
|---|---|---|
| Molecular Weight | 357.42 g/mol | Mass spectrometry |
| Appearance | White to off-white powder | Visual inspection |
| Purity | ≥95% to ≥98% (vendor-dependent) | HPLC, TLC |
| Melting Point | 117-130°C (varies by crystal form) | Differential scanning calorimetry |
| Optical Rotation | [a]D²⁰ = +12° to +18° | Polarimetry |
| Solubility | Soluble in DMF, DMSO; partially soluble in CH₃CN | Solubility testing |
| Storage Conditions | 2-8°C, desiccated, protected from light | Stability studies |
Resin Preparation and Handling:
Coupling Protocol for this compound:
Solubility Considerations:
Stock Solution Stability:
On-Resin Fmoc Group Removal:
Global Deprotection and Resin Cleavage:
Figure 1: SPPS Workflow Incorporating this compound. This diagram illustrates the sequential steps for incorporating this compound into peptide sequences using solid-phase synthesis methodology, highlighting key stages including resin preparation, repetitive deprotection/coupling cycles, and final cleavage.
Health Hazard Classification: this compound is classified as harmful by inhalation, in contact with skin, and if swallowed (Hazard Code Xi). It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Appropriate personal protective equipment including lab coat, chemical-resistant gloves, and safety goggles should be worn at all times when handling this compound. [3]
Exposure Controls and Engineering Measures:
Storage Requirements and Stability:
Disposal Considerations and Regulatory Information:
Cysteine protecting groups are indispensable tools in modern peptide synthesis and protein engineering. The unique reactivity of the cysteine thiol group makes it particularly valuable for various applications, from synthesizing disulfide-rich peptides to creating site-specifically modified bioconjugates. However, this same reactivity presents significant challenges during synthetic procedures, including unwanted oxidation, alkylation side reactions, and racemization issues, particularly during Fmoc solid-phase peptide synthesis (SPPS) [1]. The development of sophisticated protecting group strategies has therefore become fundamental to advancing the field of protein science, enabling the synthesis of complex biomolecules such as therapeutic peptides (e.g., oxytocin, ziconotide) and antibody-drug conjugates (e.g., brentuximab vedotin) [1].
The principle behind protecting group chemistry is the temporary masking of the thiol functionality during synthetic steps where it would otherwise interfere, followed by controlled deprotection under specific conditions when the free thiol is required for disulfide bond formation or chemical modification. Over 60 individual cysteine protecting groups have been reported in the literature, each with distinct properties, deprotection mechanisms, and applications [1] [2]. The selection of an appropriate protecting group strategy is critical to the success of any peptide or protein engineering project and must be carefully considered based on the specific requirements of the target molecule and synthetic methodology.
Cysteine protecting groups can be categorized based on their deprotection mechanisms, which determines their compatibility with different synthetic strategies and their utility in orthogonal protection schemes for complex disulfide-rich peptides.
Table 1: Properties and Applications of Common Cysteine Protecting Groups
| Protecting Group | Deprotection Conditions | Orthogonality | Key Applications | Stability |
|---|---|---|---|---|
| Trt (Trityl) | TFA (standard cleavage conditions) [3] | Low | Routine synthesis of peptides with free thiols [3] | Stable to piperidine; labile to TFA |
| Acm (Acetamidomethyl) | Hg(II), Ag(I), or oxidative methods [3] | High | Orthogonal disulfide formation [3] | Stable to TFA and piperidine |
| tBu (S-tert-butyl) | Hg(II) salts [3] | High | Orthogonal protection schemes | Stable to TFA and piperidine |
| Thp (Tetrahydropyranyl) | TFA [3] | Moderate | Alternative to Trt with lower racemization [3] | Stable to 1% TFA in DCM; labile to 95% TFA |
| Mmt (4-Methoxytrityl) | Mild acid (1-3% TFA) [3] | High | On-resin disulfide formation [3] | Highly acid-labile |
| STmp (S-tert-butylsulfanylmethyl) | Reduction (thiols/phosphines) [3] | High | On-resin modification/disulfide formation [3] | Stable to TFA |
| Phenacyl (PAc) | Zn dust, 0.1M NH₄OAc, pH 4.5, 1h [4] | High | Preservation of native cysteines in ligation-desulfurization [4] | Stable to standard ligation/desulfurization |
Beyond the commonly used protecting groups, several specialized groups offer unique advantages for specific applications in protein engineering:
Xanthenyl-based groups (Xan, 2-Moxan): These acid-labile groups can be rapidly removed by acid in the presence of silane or thiol scavengers and can also be oxidatively cleaved with iodine or thallium(III) tris(trifluoroacetate) to directly form disulfides [5]. They provide advantages over Trt in terms of peptide purity and absence of tryptophan alkylation.
Dpm (2,4-dimethylpent-3-yl): This group offers intermediate acid lability between Trt and Mmt, making it valuable for regioselective disulfide bond formation in complex peptides [6]. Its stability towards mildly acidic conditions (1-3% TFA) while being cleavable with 95% TFA enables orthogonal protection strategies when combined with more labile groups like Mmt.
Metal-based protection (CyMPL): This innovative approach utilizes engineered metal-binding sites to protect specific cysteine residues during labeling procedures. By incorporating cysteine residues into minimal binding sites for group 12 metal ions (Cd²⁺, Zn²⁺), specific protection is achieved while background cysteines are blocked with non-fluorescent modifiers [7]. This strategy enables specific labeling of individual cysteine residues in proteins containing multiple cysteines.
The following diagram illustrates the decision-making process for selecting appropriate cysteine protecting groups based on project goals:
The regioselective formation of multiple disulfide bonds represents one of the most challenging aspects of peptide synthesis. Orthogonal protecting group strategies are essential for ensuring correct connectivity:
Regioselective Disulfide Formation Using Dpm and Mmt Groups [3]:
This approach demonstrates how protecting groups with differential acid sensitivity can be leveraged for sequential disulfide formation, which is crucial for synthesizing complex disulfide-rich peptides with native connectivity.
Cysteine residues serve as preferred sites for specific protein modification, particularly in the development of biotherapeutics like antibody-drug conjugates (ADCs):
CyMPL (Cysteine Metal Protection and Labeling) for Specific Cysteine Labeling [7]:
Table 2: Metal Binding Affinities for CyMPL Applications
| Binding Site | Metal Ion | Kd (μM) | Relative Affinity |
|---|---|---|---|
| Single Cysteine | Cd²⁺ | 158,000 ± 8,000 | 1x |
| Cys/His (i+4) | Cd²⁺ | 16.2 ± 1.8 | ~10x |
| Cys/His (i+3) | Cd²⁺ | 13.5 ± 0.8 | ~12x |
| Cys/His (i+3,4) | Cd²⁺ | 4.69 ± 0.58 | ~34x |
| Cys/Cys (i+4) | Cd²⁺ | 0.94 ± 0.24 | ~168x |
Cysteine protecting groups play a crucial role in advanced protein synthesis techniques:
Phenacyl (PAc) Group for Ligation-Desulfurization [4]:
Objective: Regioselective formation of two disulfide bonds using S-Mmt and S-Dpm protecting groups [3]
Materials:
Procedure:
Peptide Assembly:
Selective S-Mmt Deprotection:
First Disulfide Formation:
Cleavage and Second Disulfide:
Objective: Gentle removal of various cysteine protecting groups using DTNP in TFA [8] [9]
Materials:
Procedure:
Solution Preparation:
Deprotection Reaction:
Workup:
Notes: DTNP shows particular effectiveness for removing Pmc groups from selenocysteine and Acm groups from cysteine. The method can be applied to iterative disulfide formation in complex peptides like oxytocin and apamin [9].
Objective: Site-specific fluorescent labeling of a target cysteine in proteins with multiple cysteines or in protein mixtures [7]
Materials:
Procedure:
Protein Preparation:
Metal Protection:
Background Cysteine Blocking:
Specific Labeling:
Optimization Notes:
Incomplete Deprotection of Trt Groups [3]:
Racemization During Cysteine Coupling [3]:
Difficulty Removing t-butylthio Group On-Resin [3]:
Cysteine protecting group chemistry continues to evolve, enabling increasingly sophisticated applications in peptide synthesis and protein engineering. The strategic selection and implementation of these tools is fundamental to success in creating complex disulfide-rich peptides, site-specifically modified proteins, and novel bioconjugates. As the field advances, we anticipate continued development of new protecting groups with enhanced orthogonality, reduced racemization tendency, and compatibility with emerging synthetic methodologies. The protocols outlined herein provide a foundation for researchers to implement these powerful strategies in their protein engineering efforts.
This compound (CAS: 138021-87-1) is a strategically modified cysteine derivative that plays a critical role in peptide synthesis and biomaterials science. This specialized amino acid building block features two key protective modifications: the 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amine, and a methyl group protecting the thiol side chain of cysteine. With a molecular formula of C₁₉H₁₉NO₄S and molecular weight of 357.42 g/mol, this compound exhibits ≥98% purity suitable for research applications [1]. The molecular structure combines the hydrophobic Fmoc group known for promoting π-π stacking interactions with the thioether functionality of the S-methyl group, creating a unique building block for designing self-assembling peptide systems.
In the context of solid-phase peptide synthesis (SPPS), this compound serves as a protected cysteine derivative that prevents unwanted oxidation or side reactions during peptide chain elongation [1]. The S-methyl group represents a semi-permanent thiol protection that remains stable under standard acidic cleavage conditions, requiring specific methods for removal that can be strategically employed in hydrogel design. This compound enables researchers to incorporate cysteine residues into peptide sequences while maintaining control over the redox state of the thiol group, which is crucial for directing self-assembly processes and functional hydrogel formation [2].
Table 1: Quantitative Data for this compound
| Parameter | Specification | Application Significance |
|---|---|---|
| CAS Number | 138021-87-1 | Chemical identifier |
| Molecular Weight | 357.42 g/mol | Stoichiometry calculations |
| Purity | ≥98% | Synthesis reliability |
| Price (1g) | $26.00 [1] | Research budgeting |
| Price (5g) | $92.00 [1] | Bulk cost consideration |
| Storage | -20°C [3] | Material stability |
The S-methyl group in this compound plays a multifaceted role in directing peptide self-assembly and hydrogel formation. Unlike unprotected cysteine residues that can form disulfide bridges, the thioether functionality of the S-methyl group creates a stable, non-oxidizable side chain that promotes specific molecular interactions essential for hydrogel formation. The methyl group attached to sulfur introduces additional hydrophobic character to the peptide backbone, which can significantly enhance the driving force for self-assembly through hydrophobic interactions in aqueous environments [2]. This modification enables the creation of peptide nanostructures with controlled morphology and stability, as the S-methyl group prevents uncontrolled oxidation while still participating in the hierarchical assembly process.
The mechanism of assembly for cysteine-containing peptides often relies on careful manipulation of their redox state. In nature, cysteine thiol oxidation to disulfide bridges is a key step in protein folding and stabilization [2]. Similarly, in engineered peptide systems, the S-methyl group serves as a redox-inert placeholder that can be maintained throughout synthesis and initial assembly, with potential for subsequent demethylation to expose reactive thiols for further cross-linking or functionalization. This property is particularly valuable in creating stimuli-responsive hydrogels where assembly can be triggered or modified by changes in the environmental conditions. Research has demonstrated that incorporation of cysteine derivatives into short peptide sequences (even di- and tri-peptides) can yield sophisticated hydrogel networks with tunable mechanical properties [2].
Figure 1: Mechanism of S-Methyl-Cysteine Directed Peptide Self-Assembly. The Fmoc group enables π-π stacking while the S-methyl group contributes hydrophobic interactions, collectively driving hydrogel formation through nanofiber entanglement.
The incorporation of this compound into peptide sequences requires special consideration to prevent racemization and side reactions during synthesis. Racemization during coupling is particularly problematic for cysteine derivatives compared to other Fmoc-protected amino acids, especially when base-mediated activation methods like HBTU/DIPEA are employed [4]. To minimize this issue, several optimized coupling strategies have been developed:
For peptides containing C-terminal cysteine residues, special attention is required to prevent epimerization and β-piperidinylalanine formation during chain extension [4]. These side reactions are particularly problematic when cysteine is anchored to Wang-type resins. The use of trityl-type resins (2-chlorotrityl resin, NovaSyn TGT, NovaPEG Trityl resins) has been shown to reduce these issues to acceptable levels and is strongly recommended for synthesizing peptide acids containing C-terminal cysteine [4].
Cleavage protocols for peptides containing S-methyl-cysteine require optimization based on the specific protecting groups employed in the sequence. For standard acid-labile protecting groups, the following cleavage cocktail is recommended:
Table 2: Comparison of Cysteine Protecting Groups in Fmoc SPPS
| Protecting Group | Cleavage Conditions | Orthogonality | Racemization Risk | Best Applications |
|---|---|---|---|---|
| S-Methyl | Stable to TFA; requires nucleophilic deprotection | Limited | Moderate | Stable hydrophobic motifs |
| Trt | TFA with scavengers | Moderate | 3.3% [4] | Standard free thiol formation |
| Acm | Hg(II) or Ag(I) salts | High | Low | Orthogonal disulfide formation |
| tBu | Hg(II) salts | High | Low | Selective deprotection |
| Thp | TFA/water/TIS (95:2.5:2.5) | Moderate | 0.74% [4] | Low racemization applications |
Self-assembling peptide hydrogels incorporating cysteine derivatives can be prepared through various methods that exploit the unique properties of the S-methyl group. A general protocol for hydrogel preparation involves:
For redox-responsive hydrogels, the S-methyl group can be retained during initial assembly to create a stable hydrogel network, with subsequent demethylation possible to expose reactive thiols for further cross-linking or functionalization. This approach enables the creation of hierarchically structured materials with properties that can be modified after initial assembly [2].
Comprehensive characterization of cysteine-containing peptide hydrogels is essential for ensuring reproducible performance in biomedical applications. Key characterization methods include:
Figure 2: Experimental Workflow for Peptide Hydrogel Preparation. The S-methyl group remains stable throughout synthesis and can be maintained or selectively removed depending on the desired hydrogel functionality.
Peptide-based hydrogels containing S-methyl-cysteine modifications have shown significant promise in drug delivery and cancer immunotherapy. These materials function as immunomaterials that can modulate the immune system through both direct interactions with immune cells and controlled release of therapeutic agents [5]. The S-methyl group contributes to hydrogel stability in physiological environments, extending release profiles and protecting encapsulated therapeutics from premature degradation.
In cancer immunotherapy applications, cysteine-containing peptide hydrogels have been utilized to address the challenge of low response rates (approximately 30%) to conventional immunotherapies [5]. These materials can be designed to locally deliver various immunotherapeutic agents, including:
The injectable nature of these peptide hydrogels enables minimally invasive administration, forming solid depots at the injection site that provide sustained release of immunotherapeutic agents while minimizing systemic exposure and side effects [6].
Cysteine-modified peptide hydrogels provide an excellent platform for tissue engineering and 3D cell culture applications. The ability to fine-tune mechanical properties through controlled cross-linking and the bioactive nature of peptide sequences make these materials ideal for mimicking natural extracellular matrix environments [6]. The S-methyl group contributes to hydrogel stability while maintaining biocompatibility and enabling functionalization with cell-adhesive motifs.
Implementation protocols for tissue engineering applications include:
Table 3: Application-Specific Formulation Guidelines
| Application | Recommended Peptide Sequence | S-Methyl Function | Key Additives | Gelation Trigger |
|---|---|---|---|---|
| Cancer Vaccine | Fmoc-F-F-C(Me) [2] | Stability & controlled release | Tumor antigens | pH adjustment |
| Drug Delivery | This compound with aromatic residues [1] | Enhanced hydrophobic packing | Chemotherapeutic agents | Enzyme or redox trigger |
| Tissue Engineering | RGD-modified with S-methyl-cysteine [6] | Mechanical stability | Growth factors | Ionic strength |
| Antimicrobial | Cationic peptides with C-terminal Cys(Me) [2] | Prevention of oxidation | - | pH increase |
Working with this compound in peptide hydrogel applications presents several technical challenges that require specific troubleshooting approaches:
Low Solubility Issues: Peptides containing hydrophobic S-methyl groups may exhibit limited solubility in aqueous buffers. This can be addressed by incorporating charged residues (e.g., glutamic acid, lysine) into the sequence to improve aqueous solubility while maintaining self-assembly capability [5]. Alternatively, initial dissolution in a minimal amount of organic solvent (e.g., DMSO) followed by dilution with aqueous buffer can facilitate handling.
Incomplete Gelation: If hydrogel formation is inconsistent or incomplete, consider optimizing the trigger mechanism. For pH-triggered assembly, ensure precise pH adjustment using buffer systems rather than direct acid/base addition. For temperature-triggered assembly, control cooling rates to enable controlled nucleation and fiber growth [6].
Batch-to-Batch Variability: Reproducibility issues in hydrogel properties often stem from variations in peptide purity or handling conditions. Implement strict quality control through analytical HPLC and mass spectrometry for each peptide batch, and standardize hydrogel preparation protocols including mixing speeds, temperatures, and container surfaces which can affect assembly kinetics [2].
When developing peptide hydrogels for biomedical applications, several safety and regulatory aspects must be addressed:
Biocompatibility Assessment: Prior to in vivo applications, comprehensive biocompatibility testing should be performed according to ISO 10993 standards, including cytotoxicity, sensitization, and intracutaneous reactivity assays [6].
Sterilization Methods: Peptide hydrogels cannot tolerate conventional heat sterilization. Implement aseptic processing during manufacture or utilize gamma irradiation (typically 15-25 kGy) for terminal sterilization of final products [6].
Storage and Stability: Formulate hydrogels with consideration of long-term stability. Lyophilized peptides generally exhibit excellent stability when stored at -20°C, while prepared hydrogels typically have shorter shelf lives and may require refrigeration [3].
This compound represents a valuable building block for designing advanced peptide-based biomaterials with tailored properties and functionalities. The S-methyl group provides a unique combination of hydrophobic character, redox stability, and potential for post-assembly modification that makes it particularly useful in creating injectable hydrogels for biomedical applications. As research in peptide biomaterials continues to advance, the precise control over molecular structure afforded by strategic cysteine modification will enable increasingly sophisticated materials for drug delivery, immunotherapy, and tissue engineering.
Future developments in this field will likely focus on increasing complexity and functionality, including multi-component systems that respond to multiple environmental cues, and materials that precisely mimic the dynamic nature of natural extracellular matrices. The integration of cysteine redox chemistry with other stimulus-responsive elements will further enhance our ability to create intelligent biomaterials that actively participate in biological processes and therapeutic interventions.
S-methyl-L-cysteine (SMC) and its oxidized derivative S-methyl-L-cysteine sulfoxide (SMCSO) are sulfur-containing amino acids that play significant roles in human nutrition and health. These non-proteinogenic amino acids are found abundantly in Allium vegetables (garlic, onions) and cruciferous vegetables (cabbage, broccoli), where they contribute to both the characteristic flavors and health-promoting properties [1] [2] [3]. From a pharmacological perspective, these compounds have demonstrated hypoglycemic properties, antihyperlipidemic effects, and cardiovascular protective activity in various experimental models [4] [5]. Recent research has also revealed that SMLC can attenuate angiotensin II-induced oxidative stress and atrial remodeling via the MsrA/p38 MAPK signaling pathway, suggesting potential therapeutic applications for atrial fibrillation [5].
The analysis of SMC and SMCSO in biological matrices presents several analytical challenges due to their high polarity, low molecular weights, and the complex nature of biological samples. Furthermore, SMCSO exists as diastereomers, which may require chromatographic separation depending on the research objectives [1]. This document provides detailed application notes and standardized protocols for the accurate quantification of these compounds in various matrices, employing the most current and validated analytical techniques available to researchers and drug development professionals.
This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of S-methyl-L-cysteine (SMC) and S-methyl-L-cysteine sulfoxide (SMCSO) in human plasma and urine samples. The technique employs stable isotope-labeled internal standards (³⁴S-d₃SMC and ³⁴S-d₃SMCSO) to ensure accurate quantification by compensating for matrix effects and variability in sample preparation [1]. The method offers significant advantages including high sensitivity, excellent specificity, simple sample preparation, and rapid analysis time, making it suitable for large-scale dietary intervention studies and pharmacokinetic investigations.
Plasma collection: Collect blood samples in heparinized tubes and separate plasma by centrifugation at 3000 × g for 10 minutes at 4°C.
Urine collection: Collect urine samples and centrifuge at 3000 × g for 10 minutes to remove particulate matter.
Internal standard addition: Add 50 µL of internal standard working solution (containing ³⁴S-d₃SMC and ³⁴S-d₃SMCSO) to 100 µL of plasma or urine.
Protein precipitation: For plasma samples, add 300 µL of cold acetonitrile, vortex vigorously for 60 seconds, and centrifuge at 13,000 × g for 10 minutes at 4°C.
Supernatant collection: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A, vortex for 30 seconds, and centrifuge at 13,000 × g for 5 minutes.
Injection: Transfer the supernatant to an LC vial with insert for analysis [1].
Table 1: Optimized Mass Spectrometry Parameters for SMC and SMCSO Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity |
|---|---|---|---|---|
| SMCSO | 152.19 | 87.9 (quantifier) | 4 | Positive |
| SMCSO | 152.19 | 69.9 (qualifier) | 16 | Positive |
| SMCSO | 152.19 | 42.1 (qualifier) | 20 | Positive |
| SMC | 136.19 | 119.1 (quantifier) | 10 | Positive |
| SMC | 136.19 | 47.0 (qualifier) | 34 | Positive |
| ³⁴S-d₃SMCSO | 157.05 | 87.9 | 8 | Positive |
| ³⁴S-d₃SMCSO | 157.05 | 42.1 | 28 | Positive |
| ³⁴S-d₃SMC | 141.06 | 124.0 | 10 | Positive |
| ³⁴S-d₃SMC | 141.06 | 42.1 | 30 | Positive |
Chromatographic conditions:
The method was rigorously validated according to the guidelines of the Royal Society of Chemistry Analytical Methods Committee [1]:
Table 2: Validation Parameters for LC-MS/MS Method
| Parameter | SMC in Urine | SMC in Plasma | SMCSO in Urine | SMCSO in Plasma |
|---|---|---|---|---|
| LOD (µM) | 0.08 | 0.04 | 0.03 | 0.02 |
| LOQ (µM) | 0.25 | 0.12 | 0.09 | 0.06 |
| Linear range (µM) | 0.25-100 | 0.12-100 | 0.09-100 | 0.06-100 |
| Correlation coefficient (r²) | >0.9987 | >0.9987 | >0.9987 | >0.9987 |
| Intra-day precision (% RSD) | <10% | <10% | <10% | <10% |
| Inter-day precision (% RSD) | <20% | <20% | <20% | <20% |
| Accuracy (%) | 98.28 ± 5.66 | 98.28 ± 5.66 | 98.28 ± 5.66 | 98.28 ± 5.66 |
The following diagram illustrates the complete experimental workflow for the LC-MS/MS analysis of SMC and SMCSO:
Figure 1: Experimental workflow for LC-MS/MS analysis of SMC and SMCSO in biological samples
This reversed-phase high-performance liquid chromatography (HPLC) method provides a robust approach for the determination of S-methyl-L-cysteine in various samples, including plant extracts and pharmaceutical formulations. The method utilizes UV detection and offers a cost-effective alternative to LC-MS/MS for applications where extreme sensitivity is not required [6]. The method has been validated according to ICH guidelines and demonstrates excellent precision, accuracy, and linearity within the defined concentration range.
Standard solution: Dissolve 10 mg of SMC reference standard in 10 mL of mobile phase to obtain a 1000 µg/mL stock solution.
Calibration standards: Prepare working standards in the concentration range of 100-2000 µg/mL by appropriate dilution of the stock solution with mobile phase.
Sample preparation: For solid samples, homogenize and extract with mobile phase using sonication for 15 minutes. For liquid samples, dilute with mobile phase as needed.
Filtration: Filter all samples through a 0.45 µm membrane filter before injection [6].
Table 3: Validation Parameters for HPLC Method
| Validation Parameter | Result |
|---|---|
| Linear range | 100-2000 µg/mL |
| Correlation coefficient (R²) | 0.9992 |
| LOD | 29.51 µg/mL |
| LOQ | 89.74 µg/mL |
| Intra-day precision (% RSD) | 0.95% |
| Inter-day precision (% RSD) | 1.21% |
| Accuracy (% recovery) | 99.91 ± 0.94% |
Table 4: Comparison of Analytical Methods for S-Methyl Cysteine Compounds
| Parameter | LC-MS/MS Method | HPLC-UV Method |
|---|---|---|
| Target analytes | SMC & SMCSO | SMC |
| Sensitivity | Sub-micromolar (0.02-0.08 µM) | Micromolar (29.51 µg/mL LOD) |
| Sample throughput | High (12 min run time) | Moderate (10 min run time) |
| Specificity | Excellent (MS/MS detection) | Good (retention time) |
| Sample volume | Low (100 µL) | Moderate (variable) |
| Cost | High | Moderate |
| Ideal application | Pharmacokinetic studies, biomarker research | Quality control, content analysis |
The analytical methods described herein have been successfully applied in various research contexts:
Bioavailability studies: The LC-MS/MS method has been used to investigate the absorption, distribution, metabolism, and excretion of SMC and SMCSO in human subjects following consumption of Allium and cruciferous vegetables [1].
Pharmacological research: SMC has demonstrated significant hypoglycemic and antihyperlipidemic effects in high-fructose diet-induced diabetic rats at a dose of 100 mg/kg body weight/day, with effects comparable to metformin [4].
Cardiovascular research: Recent studies show that SMLC (70-280 mg kg⁻¹ day⁻¹) attenuates angiotensin II-induced oxidative stress and atrial remodeling via the MsrA/p38 MAPK signaling pathway, suggesting potential therapeutic applications for atrial fibrillation [5].
The following diagram illustrates the cardiovascular protective mechanism of S-methyl-L-cysteine that was elucidated using these analytical methods:
Figure 2: Proposed mechanism of S-methyl-L-cysteine in attenuating atrial fibrillation through the MsrA/p38 MAPK signaling pathway
Stability: SMC and SMCSO in biological samples are stable for at least 6 months when stored at -80°C. Avoid repeated freeze-thaw cycles.
Light sensitivity: SMCSO is light-sensitive; process samples under subdued light or in amber containers.
Antioxidants: The addition of antioxidants such as ascorbic acid (0.1%) to collection tubes may improve stability for certain applications.
Ion suppression: Monitor for ion suppression/enhancement effects in mass spectrometry by post-column infusion experiments. Adjust sample clean-up or chromatographic separation if necessary.
Column selection: The Zorbax SB-AQ-C18 column provides superior retention and peak shape for these polar compounds compared to conventional C18 columns when using HFBA as an ion-pairing agent [1].
Alternative columns: For HPLC method, different C18 columns may require adjustment of mobile phase composition to achieve similar retention.
Poor peak shape: Increase concentration of ion-pairing reagent (HFBA) to 0.05-0.1% or adjust pH of mobile phase.
Low sensitivity: Check ionization efficiency in MS source; optimize fragmentor voltage and collision energy for each analyte.
Retention time shifts: Ensure mobile phase is freshly prepared and column temperature is stable.
High background: Extend column equilibration time or increase clean-up steps in sample preparation.
The analytical methods presented here provide robust and validated approaches for the quantification of S-methyl cysteine compounds in various matrices. The LC-MS/MS method offers exceptional sensitivity and specificity for pharmacokinetic and biomarker studies in biological samples, while the HPLC-UV method provides a cost-effective alternative for quality control and content analysis applications. These methods have enabled important discoveries regarding the biological activities of these compounds, including their hypoglycemic, antihyperlipidemic, and cardiovascular protective effects. As research on these bioactive sulfur compounds continues to expand, these analytical protocols will serve as valuable tools for scientists investigating their roles in human health and disease.
Chemical Name: N-Fmoc-S-methyl-L-cysteine Synonym: Fmoc-L-Cys(Me)-OH CAS Number: 138021-87-1 Molecular Formula: C₁₉H₁₉NO₄S Molecular Weight: 357.42 g/mol [1] [2] Physical Form: White to off-white powder [1] [3] Purity: ≥95% to ≥98% (lot-specific) [1] [2]
Chemical Structure:
This compound requires careful handling to prevent personal injury and material degradation.
| Hazard Category | Precautionary Statement |
|---|---|
| H315 - Causes skin irritation | P261 - Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H319 - Causes serious eye irritation | P264 - Wash skin thoroughly after handling. |
| H335 - May cause respiratory irritation | P271 - Use only outdoors or in a well-ventilated area. |
| P280 - Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302+P352 - IF ON SKIN: Wash with plenty of water. | |
| P304+P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | |
| P312 - Call a poison center or doctor/physician if you feel unwell. | |
| P332+P313 - If skin irritation occurs: Get medical advice/attention. | |
| P362 - Take off contaminated clothing and wash before reuse. | |
| P501c - Dispose of contents/container in accordance with local/regional/national/international regulations. |
Proper storage is critical for maintaining the reagent's integrity over time.
| Parameter | Specification |
|---|---|
| Recommended Long-Term Storage | Store at -20°C [1] [3] |
| Short-Term/Working Storage | -30°C to -10°C [1] |
| Stability Notes | Store in a cool, dry place. Keep the container tightly sealed in a dry and well-ventilated place. Contents are sensitive to temperature and moisture. |
Follow this detailed protocol to ensure accurate weighing and to prevent decomposition.
Preparation:
Weighing:
Re-storage:
This compound is a protected building block used in Fmoc-based SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the S-methyl group protects the thiol side chain [4] [2]. This dual protection prevents unwanted side reactions—such as oxidation or alkylation of the sensitive thiol group—during the iterative peptide chain assembly [4].
The following workflow illustrates its role in a standard Fmoc-SPPS cycle:
Key Notes on Its Use:
The table below consolidates the key parameters for the successful use of this reagent.
| Parameter | Critical Consideration |
|---|---|
| Storage Temperature | -20°C is essential for long-term stability [1] [3]. |
| Moisture Sensitivity | Highly sensitive; equilibrate to room temperature before opening container to prevent condensation [4]. |
| Hazard Profile | Causes skin, eye, and respiratory irritation; use PPE and work in a well-ventilated area [1]. |
| Primary Application | Building block in Fmoc-SPPS for incorporating a cysteine residue with a protected thiol side chain [4] [2]. |
| Role of S-methyl Group | Prevents oxidation and side reactions of the cysteine thiol during peptide synthesis [4]. |
| Factor | High-Racemization Conditions | Low-Racemization Conditions | Reported Racemization |
|---|---|---|---|
| Base | DIEA, N-Methylmorpholine (NMM) [1] [2] [3] | 2,4,6-Trimethylpyridine (TMP, Collidine) [1] [2] [3] | ~5-33% with DIEA/NMM → <1% with TMP [1] [3] |
| Pre-activation | 5-minute pre-activation [1] [3] | Avoid pre-activation [1] [3] | 6- to 7-fold reduction by avoiding pre-activation [1] [3] |
| Solvent | Neat DMF [1] [3] | 1:1 mixture of DCM and DMF [1] [3] | Lower levels in less polar DCM/DMF mixture [1] [3] |
| Coupling Reagents | HBTU, HATU (with standard bases) [1] | DIPCDI (Diospropylcarbodiimide) with HOBt or Oxyma [4] [1] | Negligible racemization with DIPCDI/HOBt or DIPCDI/Oxyma [4] |
Based on the research, here are detailed methodologies for coupling cysteine derivatives with minimal racemization [1] [3]:
Protocol 1: Phosphonium/Aminium Reagents without Pre-activation
Protocol 2: Carbodiimide Reagents with Pre-activation
Protocol 3: Pre-formed Pentafluorophenyl (Pfp) Esters
Why is my cysteine-containing peptide showing multiple peaks or low biological activity? This is a classic sign of racemization. Cysteine is especially prone to racemization compared to other amino acids during base-activated coupling [5] [1]. You should immediately review your coupling conditions, focusing on the base and pre-activation steps as outlined in the table above.
I must use a strong base like DIEA for other reasons. How can I mitigate risk? If using a stronger base is unavoidable, you can reduce racemization by cutting the base equivalent in half and avoiding the pre-activation step entirely [1] [3].
Does the S-protecting group itself affect racemization? Yes. While data for the S-methyl group is limited, studies on other groups show that racemization rates can vary. For instance, the tetrahydropyranyl (Thp) group has been shown to result in lower racemization (0.74%) compared to the Trt group (3.3%) during coupling [4]. The fundamental prevention strategies, however, apply across different protecting groups.
The diagram below summarizes the logical process for troubleshooting and preventing racemization during synthesis.
The table below consolidates common issues and solutions for coupling protected cysteine, primarily based on guidance for Fmoc-Cys(Trt)-OH [1] [2].
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low Coupling Efficiency | Racemization during activation; difficult sequence | Use low-racemization coupling agents (DIPCDI/HOBt or DIPCDI/Oxyma) [1]; For steric hindrance, use powerful reagents (PyBOP, HATU) with collidine [2] |
| Racemization | Base-sensitive activation (HBTU/DIPEA); microwave/pre-activation | Acidic/neutral conditions (DIPCDI/HOBt, preformed OPfp esters) [1]; Substitute DIPEA with weaker base (collidine) for uronium/phosphonium reagents [2] |
| Side Reactions | Base-induced β-elimination (forms dehydroalanine) | Use trityl-type protection (Trt); minimize piperidine exposure [3] |
| Incomplete Deprotection | Reversible reaction; insufficient scavengers | Use cleavage cocktail with TIS/EDT to quench trityl cation; ensure sufficient cocktail volume [1] |
Here are detailed methodologies for key procedures mentioned in the troubleshooting guide.
1. Optimized Coupling with DIPCDI/HOBt This is a classic, low-racemization method [1] [2].
2. Coupling with PyBOP and Collidine This method uses a phosphonium reagent with a sterically hindered base to minimize racemization [2].
3. Cleavage and Complete Deprotection of Cys(Trt) This protocol is critical for obtaining cysteine-containing peptides with free thiols [1].
Q1: Why is minimizing racemization so critical for cysteine? Cysteine is particularly prone to racemization (losing chiral integrity) under standard base-mediated coupling conditions. This leads to the formation of diastereomeric peptides that are difficult to separate and can have reduced or altered biological activity [1] [3].
Q2: What is the best resin for a peptide with C-terminal cysteine? For peptide acids containing a C-terminal cysteine, trityl-type resins (e.g., 2-chlorotrityl resin) are strongly recommended. They help suppress side reactions like epimerization and β-piperidinylalanine formation, which are problematic when using Wang-type resins [1].
Q3: Are there alternatives to Cys(Trt) for thiol protection? Yes, other acid-labile protecting groups are available. Fmoc-Cys(Thp)-OH (Tetrahydropyranyl) has been shown to offer lower racemization and higher solubility in some cases. Fmoc-Cys(Acm)-OH is also used for orthogonal protection in complex disulfide bond formation, though it requires heavy metal salts for removal [1] [4].
The following chart outlines a logical process for diagnosing and resolving coupling problems.
| Protecting Group | Key Feature & Use-Case | Deprotection Conditions | Key Considerations |
|---|---|---|---|
| Trt (Trityl) [1] [2] | Standard for free thiol post-synthesis; cost-effective. | 95% TFA with scavengers (e.g., TIS, EDT) [2]. | Reversible reaction; requires efficient scavengers for complete deprotection, especially with multiple Cys residues [2]. |
| Thp (Tetrahydropyranyl) [2] | Acid-cleavable; superior for C-terminal Cys. | TFA/water/TIS (95:2.5:2.5), 2 hours [2]. | Lower racemization during coupling and attachment vs. Trt; stable to 1% TFA in DCM [2]. |
| Dpm (Diphenylmethyl) [2] | Orthogonal to Mmt; for sequential disulfide bond formation. | 95% TFA [2]. | Stable to 1-3% TFA; allows selective Mmt removal and first disulfide formation before cleavage [2]. |
| Mmt (Methoxytrityl) [1] [2] | Very acid-labile; for on-resin disulfide formation or modification. | 1% TFA in DCM [1] [2]. | Enables selective deprotection in the presence of Trt, Thp, or Dpm groups for on-resin chemistry [2]. |
| Acm (Acetamidomethyl) [2] [3] | Orthogonal to acid-labile groups; for post-cleavage disulfide formation. | Heavy metal salts (e.g., Hg(II), Ag(I)) [2] [3]. | Toxic/corrosive reagents; requires careful handling; stable to TFA cleavage [2] [3]. |
| StBu (tert-Butylthio) [2] | Reductively cleaved; for on-resin deprotection. | Reducing agents (e.g., β-mercaptoethanol, phosphines) [2]. | Can be difficult to remove completely on solid support; stable to TFA [2]. |
The following diagram outlines a strategic workflow for handling S-methyl cysteine during Fmoc-SPPS, incorporating key decision points for protecting group selection.
Q: After cleavage, my S-methyl cysteine-containing peptide is impure. What could have happened?
Q: I need to form a disulfide bond on-resin. Which protecting group should I use?
Q: Are there alternatives to toxic heavy metals for deprotecting groups like Acm?
For accurate identification of your compound during analysis, refer to the following identifiers.
Table 1: Basic Chemical Identifiers
| Property | Specification |
|---|---|
| CAS Number | 138021-87-1 [1] [2] |
| Molecular Formula | C19H19NO4S [1] [2] |
| Molecular Weight | 357.42 g/mol [1] [2] |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid [1] |
| SMILES | CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 [1] |
Table 2: Commercial Product Specifications
| Supplier | Catalog Number | Purity | Price (USD) |
|---|---|---|---|
| Thermo Scientific | AAH6684206 (5 g) | 95% | $135.77 [1] |
| Santa Cruz Biotechnology | sc-285836 (1 g) | ≥98% | $26.00 [2] |
Based on general peptide synthesis knowledge and the available information, here are answers to potential questions.
Q1: What is the primary application of Fmoc-S-methyl-L-cysteine? It is an Fmoc-protected cysteine derivative used in solid-phase peptide synthesis (SPPS) [2]. The Fmoc group protects the alpha-amino group, and the methyl group protects the thiol side chain, preventing unwanted side reactions during the synthesis process.
Q2: What are common side reactions affecting cysteine derivatives during SPPS? While not specific to the S-methyl derivative, cysteine residues are susceptible to several side reactions:
Q3: What analytical methods can be used to monitor purification? While a specific method for this compound was not found, High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing and purifying synthetic peptides and their building blocks. The diagram below outlines a general workflow for method development.
A published method for the related compound S-Methyl L-Cysteine uses an Inertsustain GL-Science C-18 column (150 mm x 4.6 mm; 5µm) with a mobile phase of pH 6.5 Phosphate Buffer and Acetonitrile (97:3). This could serve as a starting point for method development [4].
The search results did not contain a detailed step-by-step purification protocol for this compound. The information below is an example of a general analytical method for a similar compound, provided for reference.
Example: Referenced HPLC Method for S-Methyl L-Cysteine [4] This protocol is adapted from a study on the unmodified amino acid and is presented as an example of how analytical methods are typically documented.
The table below summarizes common issues, their causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| High racemization | Base-activated coupling (e.g., HBTU/DIPEA), especially with microwave heating [1] | Use acidic/neutral coupling agents (e.g., DIPCDI with HOBt or Oxyma) [1]. |
| Low coupling efficiency/ Side-reactions at C-terminal Cys | Use of Wang resin; β-piperidinylalanine formation during chain extension [1] | Use a trityl-type resin (e.g., 2-chlorotrityl resin) [1]. |
| Incomplete deprotection of thiol | Reversible nature of trityl cation formation during cleavage [1] | Use cleavage cocktail with scavengers like TIS or triethylsilane; add EDT for multiple Cys residues [1]. |
Q1: What are the primary stability concerns with Fmoc-S-methyl-L-cysteine during peptide synthesis? The main concerns are racemization and side reactions, not simple decomposition. The cysteine α-carbon stereocenter is prone to racemization during activation and coupling, which is exacerbated by base and heat [1]. For peptides with a C-terminal cysteine, a significant side reaction is the formation of a β-piperidinylalanine by-product during Fmoc deprotection with piperidine [1].
Q2: How can I minimize racemization when coupling this compound? To minimize racemization, you should avoid base-mediated coupling methods. The recommended strategy is to use coupling conditions that are more acidic or neutral [1]:
Q3: What is the recommended handling and storage for this reagent?
For your experiments, follow this workflow to minimize issues:
This compound is a protected cysteine derivative used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) [4]. The Fmoc group protects the amino (N-terminus) group and is removed with a base like piperidine [5]. The S-methyl group on the thiol side chain is a form of semi-permanent protection that is stable to the basic conditions used for Fmoc removal [6].
The broader challenge of synthesizing cysteine-containing peptides lies in the high reactivity of the thiol side chain, which is prone to unwanted oxidation, alkylation, and disulfide formation. Using protecting groups like the S-methyl group is therefore critical to avoid these side reactions and achieve the desired peptide product [1] [6].
The table below summarizes key thiol-protecting groups, their deprotection conditions, and primary applications [1] [2] [3].
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features & Applications |
|---|
| Trityl | Trt | 95% TFA with scavengers (e.g., TIS, EDT) [2] [4] | • Standard for free thiols. Cleaved during global deprotection. • Compatible with Fmoc/tBu strategy [3]. | | Tetrahydropyranyl | Thp | 95% TFA [2] | • Acid-labile alternative to Trt. • Lower racemization during coupling, especially for C-terminal cysteine [2]. | | Acetamidomethyl | Acm | • Mercury(II) acetate [2] • Silver trifluoromethanesulfonate [2] | • Orthogonal to acid-labile groups. Stable to TFA. • Used for selective, sequential disulfide bond formation [1] [5]. | | tert-Butylthio | StBu | Reduction (e.g., DTT, β-mercaptoethanol) [1] [6] | • Orthogonal to acid-labile groups. • Can be difficult to remove on solid support [2]. | | Trimethoxyphenyl | STmp | 5% DTT, 0.1M NMM in DMF [6] [2] | • Orthogonal to acid-labile groups. • Designed for fast and complete on-resin deprotection [6]. | | Methoxytrityl | Mmt | 1% TFA in DCM [2] [3] | • Highly acid-labile. • Ideal for selective on-resin deprotection and disulfide formation while other groups (e.g., Trt, Dpm) remain intact [2] [7]. |
Here are detailed methodologies for working with some of these protecting groups.
This protocol is optimized for efficiency and automation compatibility [6].
The Acm group is stable to TFA and requires specific reagents for removal, enabling orthogonal disulfide bond formation [2].
Method 1: Using Mercury(II) Acetate
Method 2: Using Silver Trifluoromethanesulfonate
Here are answers to specific FAQs that address common experimental challenges.
Q1: Why is my crude peptide containing multiple Cys(Trt) residues so impure after cleavage? A: The trityl (Trt) cation formed during TFA cleavage can re-attach to the deprotected thiol, leading to incomplete deprotection and side products [2]. To solve this:
Q2: What is the role of scavengers like EDT in the cleavage of Cys-containing peptides? A: EDT serves two critical roles:
Q3: How can I minimize racemization when coupling cysteine derivatives? A: Cysteine derivatives are particularly prone to base-catalyzed racemization during activation and coupling [5]. To minimize this:
The diagram below illustrates a general workflow for forming a disulfide bond while the peptide is still attached to the resin, using orthogonal protecting groups like STmp or Mmt.
The core challenges when working with C-terminal or peptide-bound cysteine residues are epimerization (racemization) and the formation of a side product called β-piperidinylalanine [1] [2]. The table below outlines these key problems and their solutions.
| Problem | Cause and Impact | Recommended Solution |
|---|
| Racemization (Epimerization) [2] | Cause: Base-induced racemization during coupling, worsened by HBTU/DIPEA, microwave heating, or pre-activation. Impact: Produces diastereomeric peptides, difficult to separate; reduces yield/activity. | Use coupling methods with minimal racemization: DIPCDI/HOBt or DIPCDI/Oxyma [2]. Pre-formed symmetrical anhydrides or OPfp esters also effective [2]. | | β-Piperidinylalanine Formation [1] | Cause: Base (piperidine) attacks thioether, triggering β-elimination to dehydroalanine, then piperidine addition. Impact: Amino acid structure altered, target peptide yield lowered. | Use S-Trt (Trityl) protection (e.g., Fmoc-Cys(Trt)-OH) to minimize this side reaction [1]. | | Resin-Related Issues for C-Terminal Cys [2] | Cause: Using Wang-type resins; problematic for chain-extended C-terminal cysteine (epimerization/β-piperidinylalanine) [2]. Impact: Purity/yield significantly decreased. | Switch to Trityl-type resins (e.g., 2-chlorotrityl chloride resin, NovaSyn TGT, NovaPEG Trityl) [2] [3]. |
This procedure uses DIPCDI and Oxyma Pure, an excellent combination for suppressing racemization in cysteine coupling [2].
When synthesizing a peptide acid with a C-terminal cysteine, the choice of resin is critical [2].
The diagram below outlines a logical workflow to diagnose and address low-yield issues based on your peptide sequence.
To maximize your success with Fmoc-Cys(Me)-OH:
| Protecting Group | Deprotection Conditions | Orthogonality & Key Applications | Key Considerations |
|---|---|---|---|
| S-Methyl (Me) | Strong reducing agents/ nucleophiles (e.g., β-mercaptoethanol), often harsh conditions [1]. | Not orthogonal to standard Fmoc SPPS; stable to TFA and piperidine. Used in specific studies (e.g., redox mechanisms, metal-binding) [2]. | Very stable; difficult to remove, limiting its utility for obtaining free thiols. Not suitable for standard peptide synthesis [1]. |
| S-Trityl (Trt) | Standard TFA cleavage cocktails (e.g., 95% TFA) [1]. | Orthogonal to Fmoc/^tBu strategy. Recommended for routine synthesis of peptides with free thiols [1]. | Standard, cost-effective choice. Can undergo reversible deprotection; requires scavengers like TIS or EDT for complete removal [1]. |
| S-Acetamidomethyl (Acm) | Heavy metals (e.g., Hg(II), Ag(I)) or I₂ oxidation [1]. | Orthogonal to acid-labile groups. Used for disulfide bond formation and purification of partially protected peptides [3] [1]. | Orthogonal to Trt; allows sequential disulfide bond formation. Metal-based deprotection is toxic and requires careful handling [1]. |
| S-tert-Butylthio (S-tBu) | Reduction with thiols or phosphines [1]. | Orthogonal to acid-labile groups. Enables on-resin disulfide formation or site-specific modification [1]. | Can be difficult to remove on solid support in practice, despite theoretical orthogonality [1]. |
| S-Tetrahydropyranyl (Thp) | Standard TFA cleavage cocktails [1]. | Orthogonal to Fmoc/^tBu strategy. An alternative to Trt with lower racemization and reduced side reactions at C-terminal Cys [1]. | Offers advantages over Trt for challenging sequences, such as those with C-terminal cysteine [1]. |
For most synthetic goals, the S-Trityl (Trt) group is the preferred and most straightforward choice for obtaining peptides with free cysteine thiols [1]. The decision-making process for selecting a group based on your synthetic goal can be visualized as follows:
Here are standard deprotection protocols for some of the most common protecting groups [1].
These groups are removed during the standard resin cleavage step.
The Acm group is stable to TFA and requires a separate, post-cleavage deprotection step.
The table below summarizes the core parameters to consider when developing your reversed-phase HPLC method for Fmoc-Cys(Me)-OH, based on common practices for analyzing Fmoc-amino acids [1] [2] [3].
| Parameter | Typical Setup for Fmoc-Amino Acids | Purpose & Notes |
|---|---|---|
| Chromatography Mode | Reversed-Phase (RP-HPLC) [3] | Standard for separation of Fmoc derivatives. |
| Stationary Phase | C18 Column [3] | Common choice; provides hydrophobic interaction. |
| Detection | UV/DAD (~264 nm) [4] | Fmoc group is chromophoric; ideal for detection. |
| Mobile Phase | Water/Acetonitrile (Gradient) [3] | ACN common organic modifier; gradient elution needed. |
| Key Additive | Acid (e.g., TFA, Acetic Acid) | Improves peak shape by suppressing silanol effects. |
| Sample Prep | Dissolve in ACN, DMSO, or mobile phase [2] | Ensure sample is compatible and fully dissolved. |
The following diagram outlines the general workflow you can follow to establish and perform the HPLC analysis for your specific compound.
Developing a robust method requires fine-tuning. Here are key parameters to focus on, derived from chromatographic fundamentals [5]:
Improving Resolution: If your target peak is not well-separated from impurities, you can:
Addressing Peak Tailing: Poor peak shape (tailing) is a common issue. The most effective solution is often to add a strong acid like Trifluoroacetic Acid (TFA) or Formic Acid to both the water and acetonitrile mobile phases (e.g., 0.1%). This masks free silanol groups on the silica column that can interact with acidic or basic functional groups.
The table below summarizes key characteristics, deprotection conditions, and applications of commonly used cysteine protecting groups to help you select the appropriate strategy [1] [2].
| Protecting Group | Deprotection Method & Conditions | Key Applications & Characteristics |
|---|
| Trt (Triphenylmethyl) [2] | Acidolysis: 95% TFA with scavengers [2] [3] | - Highly acid-labile; ideal for Fmoc-SPPS where no other acid-labile groups are present.
Here are specific methodologies for key deprotection strategies cited in the comparison.
Optimized Removal of STmp Group [6]
Oxidative Deprotection of Acm and Formation of Disulfide Bonds [4] [5]
Novel Acidic Deprotection of Mob Group using DTNP [4]
The following diagram illustrates a logical workflow for choosing a protecting group based on your synthesis strategy and desired outcome.
When planning your synthesis, keep these broader points in mind:
Fmoc-S-methyl-L-cysteine is a protected cysteine derivative used in Solid-Phase Peptide Synthesis (SPPS) [1]. Its key characteristics are:
While a dedicated method for this compound is not available, a fully validated stability-indicating HPLC method for Methylseleno-L-cysteine (l-SeMC) is documented [4]. This method can be a strong technical foundation for developing an assay for your target compound, as both are non-proteinogenic, sulfur-containing cysteine analogs.
The table below summarizes the key validation parameters for this reference method [4]:
| Validation Parameter | Result for Bulk Drug | Result for Drug Product |
|---|---|---|
| Accuracy | 99-100% | 98-99% |
| Method Precision | <1% RSD | 3% RSD |
| Limit of Quantitation (LOQ) | 0.1 µg/mL (or 0.002 µg on column) | |
| Detection Wavelength | 220 nm | |
| Forced Degradation Studies | Performed under acid, base, and oxidative conditions |
Detailed Experimental Protocol [4]:
Since a direct method is not published, you will likely need to adapt an existing protocol. Here is a logical workflow to guide your experimentation, based on the information found.